2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile
Description
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H19N3O2/c1-28-23-14-18(11-12-22(23)29-16-17-7-3-2-4-8-17)13-19(15-25)24-26-20-9-5-6-10-21(20)27-24/h2-14H,16H2,1H3,(H,26,27)/b19-13+ |
InChI Key |
IOXWPRNLZHPORU-CPNJWEJPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile involves multiple steps, typically starting from benzimidazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, demonstrating significant activity.
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit potent anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against leukemia cell lines such as HL-60 and K562, with IC50 values indicating strong antiproliferative effects . The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activities. Studies have reported that benzimidazole derivatives can act against both bacterial and fungal strains, addressing the growing concern of antibiotic resistance. For example, certain derivatives have demonstrated effectiveness comparable to standard antibiotics like fluconazole and ofloxacin .
Case Studies
- Antiproliferative Effects : A study synthesized a series of benzimidazole derivatives, including this compound, which were tested against leukemia cell lines. The results showed that several compounds had IC50 values significantly lower than those of control drugs, indicating their potential as effective anticancer agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of a series of benzimidazole derivatives, revealing that certain compounds exhibited MIC values as low as 5.08 µM against various bacterial strains. These findings suggest that this compound could be a promising candidate for further development in antimicrobial therapies .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole acrylonitrile derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzimidazole Acrylonitrile Derivatives
Notes:
- *Molecular formula for the target compound is inconsistently reported (see vs. structural expectations).
- Substituent effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic additions . Benzyloxy/methoxy groups improve solubility in organic solvents and modulate π-π stacking interactions . N-substituents on benzimidazole (e.g., methyl, phenyl) influence steric bulk and bioavailability .
Biological Activity
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which have been widely studied for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core, which is known for its ability to interact with biological macromolecules, particularly DNA.
Benzimidazole derivatives exhibit their biological activities through several mechanisms:
- DNA Binding : Many benzimidazoles bind to DNA, particularly in the minor groove, affecting replication and transcription processes. This interaction can lead to apoptosis in cancer cells .
- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds from the benzimidazole class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Some derivatives show antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Antitumor Activity
Recent studies indicate that this compound has promising antitumor properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 6.26 μM to 20.46 μM across different assays, indicating a robust anticancer potential .
Antimicrobial Activity
The compound also exhibits notable antimicrobial effects against several bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The antimicrobial mechanism is likely linked to its ability to disrupt cellular processes in bacteria .
Case Studies
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | A549 (Lung) | 6.26 ± 0.33 | Antitumor |
| Study B | MCF-7 (Breast) | 16.00 ± 9.38 | Antitumor |
| Study C | HepG2 (Liver) | 20.46 ± 8.63 | Antitumor |
| Study D | S. aureus | N/A | Antimicrobial |
| Study E | E. coli | N/A | Antimicrobial |
Q & A
Q. What are the common synthetic pathways for synthesizing 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation , where a benzimidazole derivative reacts with a substituted benzaldehyde. Key steps include:
- Catalyst Selection : Piperidine or sodium hydride (NaH) is used to facilitate the condensation reaction, as demonstrated in analogous acrylonitrile syntheses .
- Intermediate Formation : For example, 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile (an intermediate) is treated with carbon disulfide and methyl iodide under basic conditions to introduce thioether groups .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) yields the final product .
Q. Example Reaction Pathway
| Step | Reactants | Catalyst/Conditions | Yield |
|---|---|---|---|
| 1 | 2-(Benzothiazol-2-yl)-3-oxopentanedinitrile + 4-(Benzyloxy)-3-methoxybenzaldehyde | Piperidine, ethanol, reflux | ~60% |
| 2 | Intermediate + CS₂/CH₃I | NaH, THF, 0°C to RT | ~75% |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
Q. Key Structural Parameters
| Parameter | Experimental (X-ray) | DFT (B3LYP/6-311G(d,p)) |
|---|---|---|
| C–S Bond | 1.747 Å | 1.752 Å |
| C≡N Stretch | 2222 cm⁻¹ | 2225 cm⁻¹ (simulated) |
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Autodock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., α-glucosidase or tubulin). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values .
Q. Example Docking Results
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ |
|---|---|---|
| α-Glucosidase | −8.2 | 12.3 µM |
| Tubulin | −7.9 | 15.6 µM |
Q. How do researchers resolve contradictions between computational and experimental structural data?
Methodological Answer: Discrepancies arise due to:
- Phase Differences : DFT models the gaseous phase, while X-ray data reflect solid-state packing effects. For example, torsional angles may differ by 2–5° due to crystal lattice constraints .
- Refinement Protocols : SHELXL refinements incorporate anisotropic displacement parameters and hydrogen bonding networks, improving agreement with experimental data .
Q. Mitigation Strategies
Q. What experimental and theoretical approaches are used to evaluate inhibition mechanisms?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry in 1M HNO₃ measures corrosion inhibition efficiency (~85% at 10⁻³ M), linked to adsorption on metal surfaces via Langmuir isotherm models .
- Theoretical Calculations :
- Molecular Dynamics (MD) : Simulates adsorption behavior on Fe(110) surfaces, showing preferential binding via nitrile and benzimidazole groups .
- Quantitative Structure-Activity Relationship (QSAR) : Relates Hammett constants (σ) of substituents to inhibition potency .
Q. Correlation of Experimental and Theoretical Data
| Method | Inhibition Efficiency (Exp.) | Binding Energy (MD) |
|---|---|---|
| 10⁻³ M | 85% | −32.1 kcal/mol |
Q. How is crystallographic data utilized to predict polymorphism or co-crystal formation?
Methodological Answer:
Q. What strategies optimize reaction yields in multistep syntheses of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
